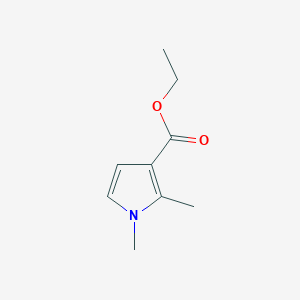
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3 . The InChI key is GDHXZQNQHWTMCM-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . It is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate derivatives have been synthesized and characterized, with a focus on their molecular structure and spectral analyses. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and analyzed using various spectroscopic techniques. Quantum chemical calculations have indicated that its formation is exothermic and spontaneous at room temperature, with vibrational analysis suggesting dimer formation in the solid state through hydrogen bonding (Singh et al., 2013).
Spectroscopic Analysis
The spectroscopic properties of these compounds have been extensively studied. Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been characterized using NMR, UV–Visible, and FT-IR spectroscopy. These studies have identified red shifts in vibrational frequencies, indicating dimer formation in the solid state (Singh, Rawat, & Sahu, 2014).
Computational and Vibrational Studies
Computational studies have been conducted on several derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, to correlate experimental data with quantum chemical calculations. These studies include molecular electrostatic potential surface analysis, natural bond orbital interactions, and vibrational analyses to predict sites and nature of interactions in molecules (Singh, Rawat, & Sahu, 2014).
Potential Applications in Non-Linear Optical Materials
Certain derivatives, such as ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, have been found to have potential applications in nonlinear optical (NLO) materials. This is based on their molecular interactions, vibrational analysis, and calculated hyperpolarizability values (Singh et al., 2013).
Chemosensor Applications
A study on ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate showed its application as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+ detection. This application is based on UV-Vis absorption analysis, fluorescence measurements, and DFT calculations (Yang et al., 2018).
Antioxidant Activity
Pyrrolyl selenolopyridine compounds derived from ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate have shown remarkable antioxidant activity, comparable to ascorbic acid. This highlights their potential in pharmacological applications (Zaki et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative. Pyrrole derivatives are known to be prevalent moieties in selected alkaloids . .
Mode of Action
Indole derivatives, which are structurally similar to pyrrole derivatives, are known to play a significant role in cell biology . They interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with pyrrole derivatives, are known to affect various biochemical pathways .
Result of Action
Indole derivatives, which share structural similarities with pyrrole derivatives, are known to have various biologically vital properties .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate are not fully understood due to the limited information available. It is known that pyrrole derivatives, to which this compound belongs, play a crucial role in cell biology .
Cellular Effects
The specific cellular effects of this compound are not well-documented. It is known that pyrrole derivatives can have various biologically vital properties .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. It is known that pyrrole derivatives can interact with various biomolecules .
Propiedades
IUPAC Name |
ethyl 1,2-dimethylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXZQNQHWTMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2929075.png)
![6-Methyl-3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2929077.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol](/img/structure/B2929078.png)
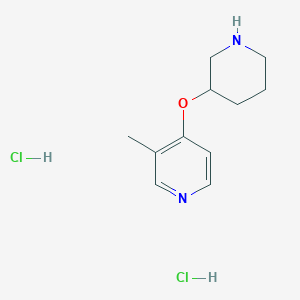
![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)
![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)
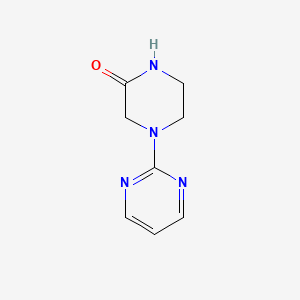
![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)
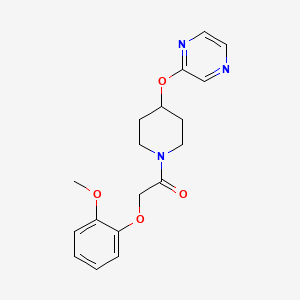
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
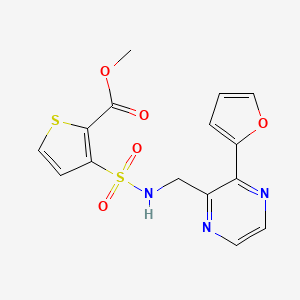
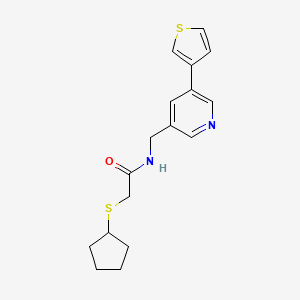

![Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2929096.png)
